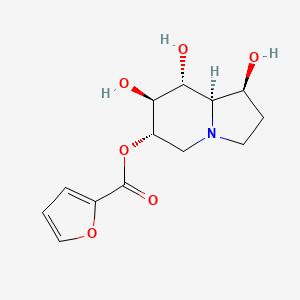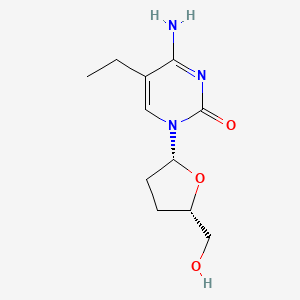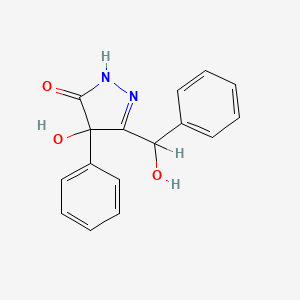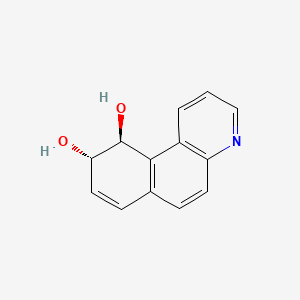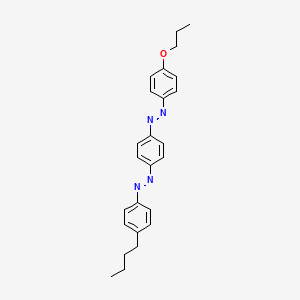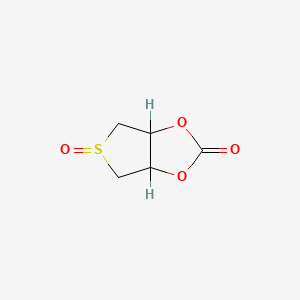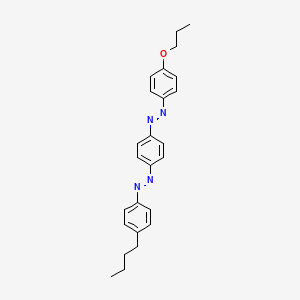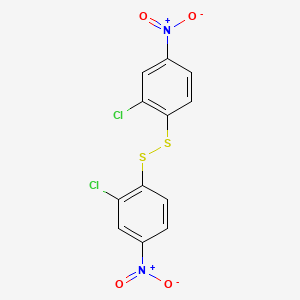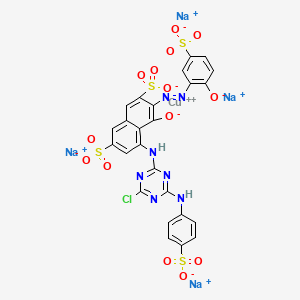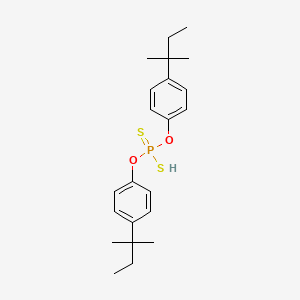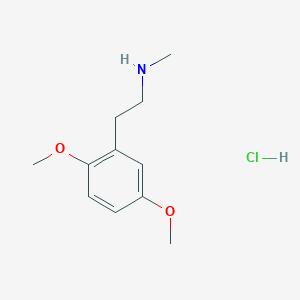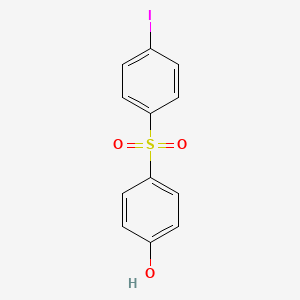
4-((4-Iodophenyl)sulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Iodophenyl)sulfonyl)phenol is an aromatic organic compound characterized by the presence of an iodine atom and a sulfonyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Iodophenyl)sulfonyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with 4-iodophenol, which is an aromatic compound with an iodine atom attached to the phenol ring.
Sulfonylation: The introduction of the sulfonyl group can be achieved through a sulfonylation reaction. This involves reacting 4-iodophenol with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Iodophenyl)sulfonyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a new carbon group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Coupling Products: The major products are biaryl compounds formed through the coupling of the phenol ring with another aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-((4-Iodophenyl)sulfonyl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-((4-Iodophenyl)sulfonyl)phenol involves its ability to form covalent bonds with target molecules. The sulfonyl group acts as an electrophile, reacting with nucleophilic sites on proteins or other biological molecules. This covalent modification can alter the function of the target molecule, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenol: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Bromophenylsulfonylphenol: Similar in structure but contains a bromine atom instead of iodine, which can affect its reactivity and applications.
Uniqueness
4-((4-Iodophenyl)sulfonyl)phenol is unique due to the presence of both the iodine atom and the sulfonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
7402-68-8 |
|---|---|
Molekularformel |
C12H9IO3S |
Molekulargewicht |
360.17 g/mol |
IUPAC-Name |
4-(4-iodophenyl)sulfonylphenol |
InChI |
InChI=1S/C12H9IO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H |
InChI-Schlüssel |
MLNCPPINNAZQHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


